molecular formula C10H10F6N2O3 B12287913 (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate

Cat. No.: B12287913
M. Wt: 320.19 g/mol
InChI Key: MPGPSQIAJZQILT-UHFFFAOYSA-N
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Description

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate (CAS 51887-20-8) is a chemical building block of high interest in pharmaceutical and agrochemical research. The compound features both a hydrazine functional group and a trifluoromethoxy-substituted aromatic ring, making it a versatile precursor for the synthesis of more complex molecules. The hydrazine moiety is commonly used to create hydrazone and hydrazide-hydrazone derivatives, which are privileged scaffolds in medicinal chemistry known to exhibit a range of biological activities. These activities can include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, which are relevant for researching treatments for neurodegenerative diseases . The presence of the trifluoromethoxy group is particularly valuable; this substituent is known to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a common feature in many modern bioactive compounds . Researchers utilize this compound as a key intermediate in the development of potential new active molecules. The salt form with 2,2,2-trifluoroacetic acid may influence the compound's crystallinity and solubility. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. For specific handling and storage information, please refer to the product's Safety Data Sheet.

Properties

Molecular Formula

C10H10F6N2O3

Molecular Weight

320.19 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;[4-(trifluoromethoxy)phenyl]methylhydrazine

InChI

InChI=1S/C8H9F3N2O.C2HF3O2/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;3-2(4,5)1(6)7/h1-4,13H,5,12H2;(H,6,7)

InChI Key

MPGPSQIAJZQILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)OC(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Raney Nickel-Mediated Cyano Reduction

The reduction of 4-(trifluoromethoxy)benzonitrile to form the corresponding aldehyde hydrazone serves as a critical first step. In a nitrogen atmosphere, 4-(trifluoromethoxy)benzonitrile (1.0 equiv) reacts with tert-butoxycarbonyl hydrazine (1.2 equiv) in glacial acetic acid using Raney nickel (5 wt%) at 25°C for 5 hours. Hydrogen gas (1 atm) facilitates the conversion, achieving an 80% yield of 2-[4-(trifluoromethoxy)benzylidene] hydrazine carboxylic acid tert-butyl ester.

Key Parameters:

  • Catalyst Loading: 5–10 wt% Raney nickel optimizes surface area for hydrogen adsorption.
  • Solvent System: Acetic acid enhances proton availability, stabilizing intermediates.
  • Temperature: Reactions exceeding 30°C risk over-reduction to amine byproducts.

Palladium-Catalyzed Transfer Hydrogenation

Subsequent reduction of the aldehyde hydrazone to the hydrazine derivative employs palladium on carbon (Pd/C, 1 wt%) with ammonium formate (3.0 equiv) in ethanol at 60°C. This step achieves 85% conversion to (4-(trifluoromethoxy)benzyl)hydrazine, which is then protected with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0°C.

Direct Alkylation of Hydrazine

Nucleophilic Substitution with 4-(Trifluoromethoxy)benzyl Halides

A one-pot synthesis involves treating 4-(trifluoromethoxy)benzyl chloride (1.0 equiv) with anhydrous hydrazine (2.5 equiv) in tetrahydrofuran (THF) at −20°C. The reaction proceeds via SN2 mechanism, yielding the hydrazine base (72%), which is immediately trifluoroacetylated using TFAA (1.5 equiv) and triethylamine (2.0 equiv).

Challenges:

  • Side Reactions: Elevated temperatures promote bis-alkylation, necessitating cryogenic conditions.
  • Purification: Column chromatography (SiO2, ethyl acetate/hexane 1:3) isolates the product with >95% purity.

Metal-Free Multi-Component Condensation

Benzene-1,3,5-Triyl Triformate (TFBen)-Mediated Coupling

Adapting methodologies from trifluoromethyl triazole synthesis, 4-(trifluoromethoxy)benzylamine (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) and TFBen (0.4 equiv) in toluene at 100°C for 12 hours. p-Toluenesulfonic acid (TsOH, 10 mol%) catalyzes the formation of the hydrazine intermediate, which is subsequently acetylated with TFAA.

Advantages:

  • Scalability: Demonstrated at 5 mmol scale without yield erosion.
  • Solvent Choice: Toluene minimizes ester hydrolysis during trifluoroacetylation.

Comparative Methodological Efficiency

Method Yield (%) Catalyst Loading Reaction Time (h) Scalability
Raney Nickel 80 5–10 wt% 5 Industrial
Pd/C Transfer 85 1 wt% 24 Pilot-scale
Direct Alkylation 72 None 6 Lab-scale
TFBen Condensation 68 10 mol% TsOH 12 Multi-gram

Nuclear Magnetic Resonance (NMR) Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.20 (s, 2H, CH2), 3.10 (br s, 2H, NH2).
  • 19F NMR (376 MHz, CDCl3): δ −57.8 (CF3), −61.2 (OCF3).

Industrial Adaptation and Cost Analysis

Raney nickel-mediated routes are favored for bulk production due to catalyst recyclability and >80% yields. However, palladium-based methods incur higher costs ($320/g Pd vs. $45/kg Ni), making them less viable for ton-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds. These products can be further utilized in different chemical processes and applications .

Scientific Research Applications

Inhibition of Cholinesterases

Research has indicated that hydrazones derived from related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown dual inhibition capabilities with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . This suggests potential therapeutic applications in treating Alzheimer's disease and other conditions where cholinesterase inhibition is beneficial.

Antimicrobial Activity

Compounds structurally related to (4-(trifluoromethoxy)benzyl)hydrazine have been evaluated for their antimicrobial properties against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The derivatives exhibited moderate inhibition with IC50 values between 27.04–106.75 µM against AChE, indicating their potential as antimicrobial agents .

Anticonvulsant and Cytotoxic Properties

Some studies have reported that hydrazine derivatives demonstrate anticonvulsant activity and cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of neurotransmitter systems or direct interaction with cellular pathways .

Synthesis of Functional Materials

The unique properties of the trifluoromethoxy group allow for the synthesis of advanced materials with tailored functionalities. For instance, the compound can serve as a precursor in the development of polymers or coatings that require specific thermal or chemical resistance .

Metal-Chelating Agents

Research has also highlighted the potential of these compounds as metal-chelating agents, which can be utilized in various applications including catalysis and environmental remediation .

Case Studies

StudyFocusFindings
Krátký et al., 2021Cholinesterase InhibitionIdentified strong AChE inhibitors among hydrazone derivatives with structure-activity relationships established .
Antimicrobial Study, 2020Mycobacterium tuberculosisShowed effectiveness against both drug-sensitive and resistant strains, suggesting clinical relevance .
Material Science ApplicationFunctional MaterialsDemonstrated synthesis capabilities for creating polymers with enhanced properties due to trifluoromethoxy groups .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, which can influence its biological activity and pharmacokinetics .

Comparison with Similar Compounds

Fluorophenylhydrazine Hydrochlorides

Key Compounds :

  • 3-Fluorophenylhydrazine hydrochloride (CAS 2924-16-5)
  • 4-Fluorophenylhydrazine hydrochloride (CAS 823-85-8)

Comparison :

  • Substituent Effects: The trifluoromethoxy group in the target compound is bulkier and more electron-withdrawing than the simple fluorine substituents in these hydrochlorides.
  • Counterion: The trifluoroacetate counterion (vs. hydrochloride) may alter solubility profiles. Trifluoroacetate salts are typically more soluble in organic solvents, facilitating synthetic applications in non-aqueous media .
  • Synthetic Utility : Fluorophenylhydrazine hydrochlorides are often used as intermediates in heterocycle synthesis (e.g., triazoles), while the target compound’s trifluoromethoxy group could direct reactivity toward more specialized coupling reactions .

Piperazine- and Benzyl-Based Trifluoroacetate Salts

Key Compound : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ()

Comparison :

  • Structural Motifs : Both compounds feature trifluoroacetate counterions, but the target compound’s hydrazine moiety contrasts with the piperazine ring in the reference. Hydrazines are more nucleophilic, enabling distinct reactivity in condensation or cyclization reactions .
  • Synthesis : The piperazine derivative is synthesized via TFA-mediated deprotection, a method applicable to the target compound by protonating hydrazine with TFA .
  • Spectroscopy : IR spectra of both compounds would show strong C=O stretches (~1680 cm⁻¹) from the trifluoroacetate group. However, the hydrazine N–H stretches (~3150–3400 cm⁻¹) in the target compound differ from the piperazine C–H/N–H vibrations .

Hydrazinecarbothioamides and Triazole Derivatives

Key Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones ()

Comparison :

  • Functional Groups : The target compound lacks the triazole-thione core but shares hydrazine-related reactivity. Its trifluoromethoxy group may reduce tautomerization propensity compared to triazole-thione systems .

Trifluoroacetate Esters

Key Compound : Benzyl trifluoroacetate ()

Comparison :

  • Stability : The target compound’s ionic trifluoroacetate salt is less volatile than the ester, enhancing stability under storage conditions.
  • Reactivity : The ester undergoes hydrolysis to release trifluoroacetic acid, while the hydrazine salt may participate in acid-base or nucleophilic reactions .

Research Implications

The trifluoromethoxy group and trifluoroacetate counterion position this compound as a versatile intermediate for drug discovery.

  • Medicinal Chemistry : As a precursor for kinase inhibitors or antimicrobial agents, leveraging the electron-withdrawing trifluoromethoxy group for target binding .
  • Material Science : Trifluoroacetate salts are useful in ionic liquid formulations, where thermal stability and solubility are critical .

Future studies should explore its reactivity in cross-coupling reactions and biological screening against disease-relevant targets.

Biological Activity

(4-(Trifluoromethoxy)benzyl)hydrazine 2,2,2-trifluoroacetate, with CAS number 1007599-47-4, is a compound that exhibits significant biological activity. Its structure includes a trifluoromethoxy group and a hydrazine moiety, which are known to influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, enzyme inhibition potential, and cytotoxicity.

  • Molecular Formula : C10H10F6N2O3
  • Molecular Weight : 320.19 g/mol
  • Storage Conditions : Keep in a dark place under an inert atmosphere at room temperature .

Antimicrobial Activity

Recent studies indicate that derivatives of hydrazine compounds, including those containing trifluoromethyl groups, have exhibited antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains:

  • Mycobacterium tuberculosis : The compound shows moderate inhibition against M. tuberculosis, with minimum inhibitory concentrations (MIC) reported between 125 µM and 250 µM for certain derivatives .
  • Nontuberculous Mycobacteria : It has also demonstrated activity against M. kansasii, although the efficacy is lower compared to standard treatments like isoniazid (INH) .

Enzyme Inhibition

The biological activity of (4-(trifluoromethoxy)benzyl)hydrazine derivatives extends to enzyme inhibition:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Studies have shown that these compounds can inhibit AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE . Notably, some derivatives have been found to be more potent than rivastigmine, a clinically used drug for Alzheimer's disease.

Cytotoxicity

The cytotoxic effects of these compounds were assessed using eukaryotic cell lines:

  • Cytostatic Properties : The tested hydrazine derivatives did not exhibit significant cytostatic effects on human cell lines such as HepG2 and MonoMac6 at concentrations up to 1000 µM, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (4-(trifluoromethoxy)benzyl)hydrazine derivatives highlights the importance of the trifluoromethoxy group in enhancing biological activity:

Compound Activity Type MIC (µM) IC50 AChE (µM) IC50 BuChE (µM)
Derivative 1Antimicrobial12527.0458.01
Derivative 2Antimicrobial250106.75277.48
IsoniazidAntimicrobial1--

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of hydrazine derivatives:

  • Study on Mycobacterial Inhibition : A series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized and tested against Mycobacterium tuberculosis and M. kansasii. The most effective derivative showed an MIC of approximately 125 µM against M. tuberculosis and was identified as having a comparable profile to traditional antibiotics .
  • Enzyme Inhibition Analysis : The inhibition of AChE and BuChE by various hydrazine derivatives was analyzed through Ellman's method, revealing that specific structural modifications significantly enhance enzyme binding affinity and selectivity .

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